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Compound of Interest

Compound Name: Bromodomain inhibitor-13

Cat. No.: B13329680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Bromodomain inhibitor-13" is not a standardized nomenclature and

has been used to refer to different chemical entities in scientific literature. This guide focuses

on the potent BRD4 inhibitor possessing an isoxazole motif within an azepine scaffold, as

described by Albrecht et al. This compound is a key example of a structured-based drug design

effort in the field of epigenetics.

Core Chemical Structure and Properties
Bromodomain inhibitor-13 is a synthetic small molecule designed to be a potent and

selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a

particular affinity for BRD4.[1] Its discovery was guided by the crystallographic binding modes

of an amino-isoxazole fragment and known BET inhibitors, leading to the development of a

novel isoxazole azepine scaffold.[2] This structure was optimized for high potency in both

biochemical and cellular assays.[2]

Table 1: Chemical and Physical Properties
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Property Value

IUPAC Name

(S)-7-(3,5-dimethylisoxazol-4-yl)-5-methyl-1-

((R)-1-phenylethyl)-1,2,3,5-tetrahydrobenzo[e]

[3][4]diazepin-4-one

Molecular Formula C24H25N3O2

Molecular Weight 387.48 g/mol

Scaffold Isoxazole Azepine

Quantitative Biological Activity
Bromodomain inhibitor-13 has demonstrated potent inhibition of BRD4 and downstream

oncogenic pathways. Its efficacy has been quantified in various biochemical and cellular

assays.

Table 2: In Vitro and In Vivo Efficacy

Assay Type
Target/Cell
Line

Metric Value Reference

Biochemical

Inhibition Assay
BRD4 BD1 IC50 26 nM [1]

Cellular MYC

Expression

Suppression

Assay

Raji cells IC50 140 nM [1]

In Vivo MYC

Pharmacodynam

ic Model

Mouse Dose
10, 30, 100

mg/kg
[1]

Mechanism of Action and Signaling Pathway
BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones and

transcription factors, thereby recruiting the transcriptional machinery to drive the expression of
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target genes.[5] A critical target of BRD4 is the proto-oncogene MYC, which is a central

regulator of cell proliferation, growth, and apoptosis.[6] By competitively binding to the acetyl-

lysine binding pocket of BRD4, Bromodomain inhibitor-13 displaces BRD4 from chromatin,

leading to the suppression of MYC transcription and a subsequent reduction in MYC protein

levels.[1] This inhibition of the BRD4-MYC axis is a primary mechanism for its anti-proliferative

effects in cancer cells.

Nucleus

Acetylated Histones

BRD4
 binds to

P-TEFb
 recruits

RNA Pol II
 phosphorylates

MYC Gene
 transcribes

MYC mRNA MYC Protein
 translates to

Cell Proliferation
 promotes

Bromodomain Inhibitor-13  inhibits

Click to download full resolution via product page

BRD4-MYC Signaling Pathway Inhibition

Experimental Protocols
The characterization of Bromodomain inhibitor-13 involves a series of biochemical and cell-

based assays to determine its potency, selectivity, and mechanism of action.

This assay quantifies the ability of an inhibitor to disrupt the interaction between BRD4 and

acetylated histones.

Principle: An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is used

to measure the binding of GST-tagged BRD4 to a biotinylated histone H4 peptide.[7] Donor

beads are coated with streptavidin to bind the biotinylated peptide, and acceptor beads are

coated with glutathione to bind the GST-tagged BRD4.[7] When in close proximity, excitation

of the donor beads results in a luminescent signal from the acceptor beads. An inhibitor will

disrupt this interaction, leading to a decrease in the signal.[7]

Methodology:
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A serial dilution of Bromodomain inhibitor-13 is prepared in DMSO.

The inhibitor or DMSO (as a control) is added to a 384-well plate.[7]

A mixture of GST-tagged BRD4(BD1) and biotinylated histone H4 peptide is added to the

wells and incubated.[7]

Glutathione acceptor beads are added, followed by streptavidin donor beads, with

incubation periods after each addition.[7]

The plate is read on an AlphaScreen-compatible plate reader.

The IC50 value is calculated from the dose-response curve.

This assay measures the effect of the inhibitor on the expression of the downstream target

gene, MYC.

Principle: Cancer cell lines with known dependence on MYC, such as Raji cells, are treated

with the inhibitor. The levels of MYC mRNA are then quantified using qRT-PCR to assess the

inhibitor's on-target cellular activity.

Methodology:

Raji cells are seeded in a multi-well plate and treated with varying concentrations of

Bromodomain inhibitor-13 for a specified time.

Total RNA is extracted from the cells using a suitable RNA isolation kit.

The RNA is reverse-transcribed into cDNA.

qRT-PCR is performed using primers specific for the MYC gene and a housekeeping gene

for normalization.

The relative expression of MYC mRNA is calculated, and the IC50 for MYC suppression is

determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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